molecular formula C8H8O2S B2931616 3-(Mercaptomethyl)benzoic acid CAS No. 28162-88-1

3-(Mercaptomethyl)benzoic acid

Cat. No.: B2931616
CAS No.: 28162-88-1
M. Wt: 168.21
InChI Key: ASCWVQXSKGOWHV-UHFFFAOYSA-N
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Description

3-(Mercaptomethyl)benzoic acid is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a benzoic acid moiety substituted with a mercaptomethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(mercaptomethyl)benzoic acid typically involves the introduction of a mercaptomethyl group to a benzoic acid derivative. One common method is the reaction of 3-(bromomethyl)benzoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Reflux conditions
  • Reagents: Thiourea, followed by hydrolysis with aqueous sodium hydroxide

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Mercaptomethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 3-(sulfonylmethyl)benzoic acid

    Reduction: 3-(mercaptomethyl)benzyl alcohol

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Mercaptomethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(mercaptomethyl)benzoic acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(bromomethyl)benzoic acid
  • 3-(chloromethyl)benzoic acid
  • 3-(methylamino)benzoic acid
  • 3-(trifluoromethyl)benzoic acid

Comparison: 3-(Mercaptomethyl)benzoic acid is unique due to the presence of the thiol group, which imparts distinct reactivity and binding properties compared to other similar compounds. For instance, while 3-(bromomethyl)benzoic acid is primarily used as an alkylating agent, this compound can engage in thiol-specific reactions, making it valuable for applications requiring thiol reactivity.

Properties

IUPAC Name

3-(sulfanylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCWVQXSKGOWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28162-88-1
Record name 3-(sulfanylmethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 3-(acetylthiomethyl)benzoic acid (16.4 g, 78.10 mmol, 1.00 equiv) in methanol (150 mL), and a solution of potassium carbonate (26.9 g, 194.93 mmol, 2.50 equiv) in water (70 mL). The resulting solution was stirred for 4 h at 60° C. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 200 mL of water and adjusted to pH 3 with 10% hydrochloric acid. The resulting solution was extracted with 3× (100/20 mL) of ethyl acetate/tetrahydrofuran and the organic layers combined. The resulting mixture was washed with 1×100 mL of brine. The mixture was dried over sodium sulfate and concentrated under vacuum. This resulted in 12 g (91%) of 3-(mercaptomethyl)benzoic acid as a brown solid.
Name
3-(acetylthiomethyl)benzoic acid
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

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